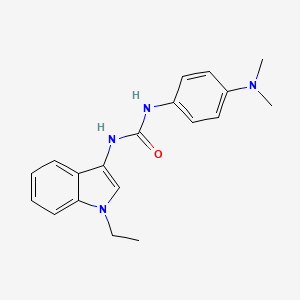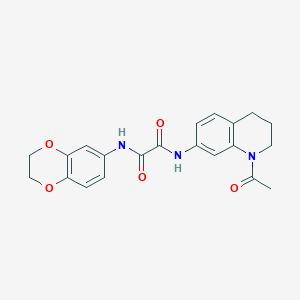
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide is a useful research compound. Its molecular formula is C21H21N3O5 and its molecular weight is 395.415. The purity is usually 95%.
BenchChem offers high-quality N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antitubercular Activities
Compounds structurally related to N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide have been synthesized and assessed for their antimicrobial and antitubercular activities. These novel carboxamide derivatives of 2-quinolones show promising antibacterial, antifungal, and antitubercular activities, suggesting a potential application in developing new antimicrobial agents (Kumar, Fernandes, & Kumar, 2014).
Catalytic Applications
Another area of research involves the catalytic use of related compounds in chemical reactions. For example, copper(II)-catalyzed remote sulfonylation of aminoquinolines with sodium sulfinates via radical coupling has been developed, generating environmentally benign byproducts. This highlights the compound's role in facilitating green chemistry applications (Xia et al., 2016).
Chemosensory Applications
The compound's related structural motifs have also found applications in chemosensory fields. A fluorescent chemosensor based on a quinoline group has been synthesized, showing excellent selectivity and sensitivity for Zn(2+) ions over other cations. This property is leveraged for the fluorescence imaging of Zn(2+) in living cells, indicating the compound's potential in biochemical sensing and imaging (Li et al., 2014).
Synthesis and Reactivity Studies
Research has also been conducted on the synthesis and reactivity of related quinoline derivatives, exploring their potential in creating novel heterocyclic compounds with potential pharmacological applications. These studies contribute to the understanding of the compound's chemical properties and reactivity, opening avenues for the development of new therapeutic agents (Aleksandrov, Zablotskii, & El’chaninov, 2020).
properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-13(25)24-8-2-3-14-4-5-15(11-17(14)24)22-20(26)21(27)23-16-6-7-18-19(12-16)29-10-9-28-18/h4-7,11-12H,2-3,8-10H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAIBEDFPSSTDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

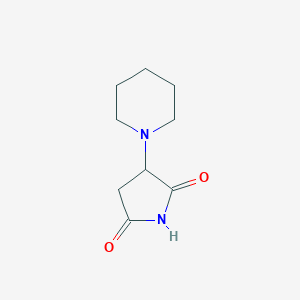
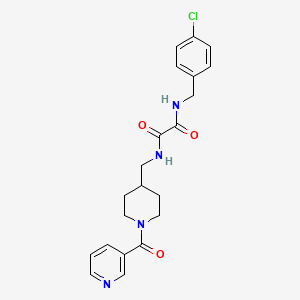
![5-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B2438503.png)
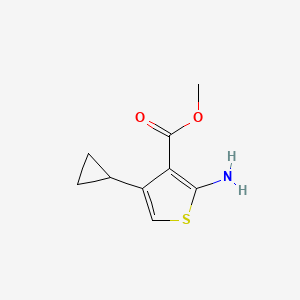
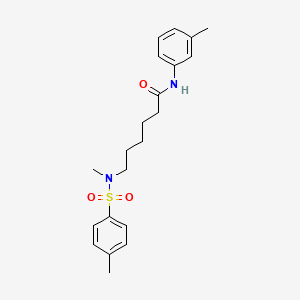

![Methyl 2-amino-4-(3-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2438507.png)



![3,4,5-triethoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide](/img/structure/B2438514.png)


